Dcp-LA

PKC epsilon selectivity protein kinase C isozyme profiling

DCP-LA (FR236924) is a linoleic acid derivative in which the cis-double bonds of linoleic acid have been replaced with cyclopropane rings, conferring metabolic stability relative to the parent fatty acid. This compound functions as a selective and direct activator of protein kinase C epsilon (PKCε), a novel PKC isozyme implicated in synaptic plasticity, neuroprotection, and amyloid-β clearance.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 28399-31-7
Cat. No. B1662346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcp-LA
CAS28399-31-7
Synonyms8-(2-(2-pentyl-cyclopropylmethyl)cyclopropyl)octanoic acid
8-DCP-LA
DCP-LA
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCC1CC1CC2CC2CCCCCCCC(=O)O
InChIInChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22)
InChIKeyCONYTTFKIUJZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCP-LA (CAS 28399-31-7) Product Information and Scientific Profile


DCP-LA (FR236924) is a linoleic acid derivative in which the cis-double bonds of linoleic acid have been replaced with cyclopropane rings, conferring metabolic stability relative to the parent fatty acid [1]. This compound functions as a selective and direct activator of protein kinase C epsilon (PKCε), a novel PKC isozyme implicated in synaptic plasticity, neuroprotection, and amyloid-β clearance [1]. The molecular formula is C20H36O2 with a molecular weight of 308.50 g/mol. As a research tool compound, DCP-LA is available from multiple vendors with reported purity ranging from ≥95% to ≥99% as determined by HPLC .

Why Generic PKC Activators Cannot Substitute for DCP-LA in Research Applications


DCP-LA cannot be interchanged with generic PKC activators such as phorbol esters (e.g., PMA) or bryostatin-1 because it operates through a distinct activation mechanism that avoids receptor down-regulation and consequent functional tachyphylaxis [1]. Unlike diacylglycerol (DAG)-site binders that cause prolonged PKC depletion, DCP-LA binds to the phosphatidylserine binding site within the C2-like domain of PKCε, specifically interacting with Arg50 and Ile89 residues, and activates the cytosolic pool of PKCε without inducing membrane translocation [2]. Furthermore, within the structurally related cyclopropanated fatty acid series (e.g., AA-CP4, EPA-CP5, DHA-CP6), DCP-LA exhibits a unique potency-selectivity-safety profile that distinguishes it from both less selective natural fatty acids and more potent but less extensively characterized synthetic analogs [3]. These mechanistic and pharmacological distinctions have direct implications for experimental reproducibility and the interpretation of PKCε-dependent phenotypes.

Quantitative Evidence for DCP-LA Differentiation from PKCε Activator Comparators


Isoform Selectivity: DCP-LA Exhibits >7-Fold Selectivity for PKCε Over Other PKC Isozymes in Cell-Free Assays

DCP-LA demonstrates >7-fold higher potency for activating PKCε compared to the other eight PKC isozymes examined (PKCα, βI, βII, γ, δ, μ, η, and ζ) in a cell-free kinase assay conducted in the absence of dioleoyl-phosphatidylserine and 1,2-dioleoyl-sn-glycerol [1]. This selectivity profile is defined by the ratio of PKCε activation to activation of each comparator isozyme under identical assay conditions [1].

PKC epsilon selectivity protein kinase C isozyme profiling

Neuroprotection Against Oxidative Stress-Induced Apoptosis: DCP-LA Rescues Neuronal Viability at Nanomolar Concentrations In Vitro and Reduces Infarct Area In Vivo

DCP-LA prevents sodium nitroprusside (SNP)-induced neuronal death in a concentration-dependent manner (1-100 nM) in primary rat cortical neurons, with 100 nM DCP-LA completely abolishing caspase-3 and caspase-9 activation [1]. In a mouse model of middle cerebral artery occlusion, oral administration of DCP-LA at 1 mg/kg significantly reduced the cerebral infarct area [1]. While comparator PKCε activators such as DHA-CP6 and EPA-CP5 have demonstrated higher in vitro potency [2], direct comparative in vivo neuroprotection data between DCP-LA and these analogs are not available in the primary literature.

neuroprotection oxidative stress apoptosis

Amyloid-β Reduction: DCP-LA Lowers Intracellular and Secreted Aβ by 60-70% in Cellular Models Expressing Mutant Human APP/PS1

In cells expressing human APPSwe/PS1Δ, DCP-LA treatment reduced both intracellular and secreted levels of amyloid-β peptide by 60-70% [1]. This Aβ-lowering effect is attributed to the activation of endothelin-converting enzyme (ECE) to 180% of control levels, promoting Aβ degradation rather than modulating α-secretase activity [1]. The structurally related cyclopropanated fatty acid DHA-CP6 produced comparable Aβ reduction (60-70%) in the same cellular model [1].

amyloid-beta reduction Alzheimer's disease PKC epsilon

Diastereomer Potency Ranking: α,β-DCP-LA Is the Most Potent Diastereomer for PKCε Activation and Neurotransmitter Release

Racemic DCP-LA comprises four possible diastereomers: α,α-, α,β-, β,α-, and β,β-DCP-LA. Among these, α,β-DCP-LA exhibits the highest potency for both direct PKCε activation and stimulation of neurotransmitter release (glutamate, dopamine, serotonin) from rat brain slices [1]. This stereochemical differentiation is critical for experiments requiring the most active configuration.

diastereomer stereochemistry neurotransmitter release

Activation Mechanism Divergence: DCP-LA Activates Cytosolic PKCε Without Membrane Translocation, Unlike PMA

DCP-LA activates PKCε by binding to the phosphatidylserine binding/associating sites Arg50 and Ile89 within the C2-like domain, resulting in activation of the cytosolic PKCε pool without inducing translocation to the plasma membrane [1]. In contrast, the broad PKC activator PMA activates PKCε in association with membrane translocation, and this effect is inhibited by the I89A mutation [1]. This mechanistic distinction underlies the absence of receptor down-regulation observed with DCP-LA compared to DAG-site binders.

PKC epsilon activation mechanism C2-like domain phosphatidylserine binding site

Comparative Potency: DHA-CP6 and EPA-CP5 Exhibit 1000× and 100× Higher Potency than DCP-LA for PKCε Activation

Among the cyclopropanated fatty acid-derived PKCε activators, DHA-CP6 and EPA-CP5 demonstrate significantly higher potency than DCP-LA. Specifically, DHA-CP6 and EPA-CP5 are effective at concentrations 1000× and 100× lower than those required for DCP-LA, respectively [1]. This potency differential is critical for experimental design where lower compound concentrations are advantageous, such as in minimizing off-target effects or solvent toxicity.

PKC epsilon potency structure-activity relationship cyclopropanated fatty acids

Recommended Research Applications for DCP-LA Based on Validated Evidence


Investigating PKCε-Specific Signaling Without Off-Target PKC Isoform Confounding

DCP-LA is the preferred tool compound for studies requiring selective activation of PKCε over other PKC isoforms. The >7-fold selectivity window established in cell-free assays against eight comparator isozymes [1] enables researchers to attribute observed cellular phenotypes to PKCε signaling with greater confidence than when using less selective activators such as phorbol esters.

Chronic PKCε Activation Paradigms Requiring Sustained Signaling Without Receptor Down-Regulation

Unlike bryostatin and phorbol esters that bind to the DAG site and cause prolonged PKC down-regulation, DCP-LA produces sustained PKCε activation [1]. This property makes DCP-LA the appropriate choice for long-term treatment studies (e.g., multi-day or chronic in vivo administration) where maintaining PKCε signaling competence is essential.

In Vivo Neuroprotection and Cerebral Ischemia Studies

The demonstrated efficacy of orally administered DCP-LA (1 mg/kg) in reducing cerebral infarct area in a mouse MCAO model [1] supports its use in preclinical stroke and neuroprotection research. The compound's brain penetrance and established in vitro neuroprotective concentration range (1-100 nM) [1] provide a validated framework for in vivo experimental design.

Amyloid-β Pathology and Alzheimer's Disease Model Studies

DCP-LA reduces both intracellular and secreted Aβ levels by 60-70% in cellular models expressing mutant human APP/PS1 [1]. Combined with evidence that DCP-LA neutralizes Aβ-induced impairment of hippocampal long-term potentiation and spatial learning in vivo , the compound serves as a validated tool for investigating PKCε-mediated modulation of amyloid pathology and synaptic dysfunction in Alzheimer's disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dcp-LA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.